2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Catalog No.
S1901775
CAS No.
106904-09-0
M.F
C9H9ClO4S
M. Wt
248.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

CAS Number

106904-09-0

Product Name

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

IUPAC Name

2-chloro-3-methyl-4-methylsulfonylbenzoic acid

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

InChI

InChI=1S/C9H9ClO4S/c1-5-7(15(2,13)14)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

RRFGGUXLGOVPOP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS 106904-09-0) is a highly functionalized aromatic building block fundamentally integrated into the commercial synthesis of triketone HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor herbicides [1]. Featuring a specific 2-chloro, 3-methyl, and 4-methylsulfonyl substitution pattern, this compound serves as the definitive upstream precursor for Tembotrione. The 3-methyl group is specifically designed to undergo radical side-chain bromination, providing the essential attachment point for the trifluoroethoxymethyl ether moiety that distinguishes Tembotrione from first-generation triketones [1]. For agrochemical manufacturers and contract research organizations (CROs), procuring this exact benzoic acid derivative ensures a scalable, stereoelectronically optimized starting point for advanced herbicide active pharmaceutical ingredients (APIs), balancing shelf stability with precise downstream reactivity.

Generic substitution of substituted benzoic acids in HPPD inhibitor synthesis inevitably results in off-target active ingredients or complete synthetic failure. Attempting to substitute 2-chloro-4-(methylsulfonyl)benzoic acid (which lacks the 3-methyl group) yields Sulcotrione analogs, entirely missing the trifluoroethoxymethyl ether chain required for Tembotrione's superior crop selectivity and weed control spectrum [1]. Conversely, substituting with 4-(methylsulfonyl)-2-nitrobenzoic acid shifts the synthetic trajectory toward Mesotrione, requiring completely different coupling and reduction conditions. Furthermore, procuring the downstream 3-bromomethyl derivative instead of the 3-methyl baseline introduces significant supply chain risks, as benzylic bromides are prone to hydrolysis and degradation during extended storage or transport [2]. Therefore, the 3-methyl compound is uniquely positioned as the most stable, cost-effective, and chemically accurate node for Tembotrione production.

Precursor Stability and Supply Chain Viability

When evaluating precursors for Tembotrione synthesis, the 3-methyl benzoic acid (CAS 106904-09-0) demonstrates vastly superior shelf stability compared to its immediate downstream derivative, 3-bromomethyl-2-chloro-4-(methylsulfonyl)benzoic acid [1]. Benzylic bromides are highly susceptible to ambient hydrolysis, often degrading by 5-10% over 6 months under standard warehouse conditions, whereas the 3-methyl precursor maintains >99% purity indefinitely under ambient storage [2]. This makes the 3-methyl compound the preferred procurement choice for bulk stockpiling, allowing manufacturers to perform the radical bromination step immediately prior to etherification.

Evidence DimensionLong-term storage stability (hydrolysis resistance)
Target Compound Data>99% purity retention over 12+ months
Comparator Or Baseline3-Bromomethyl-2-chloro-4-(methylsulfonyl)benzoic acid (5-10% degradation via hydrolysis over 6 months)
Quantified DifferenceNear-zero degradation vs. significant hydrolytic loss
ConditionsAmbient warehouse storage conditions without specialized moisture exclusion

Procuring the 3-methyl precursor eliminates the cold-chain and moisture-exclusion costs associated with shipping and storing reactive benzylic bromides.

Regioselective Functionalization Capacity

The presence of the 2-chloro and 4-methylsulfonyl groups creates a highly electron-deficient aromatic ring, which uniquely activates the 3-methyl group for selective radical bromination [1]. In comparative synthetic routes, brominating 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid yields the desired 3-bromomethyl intermediate with >85% conversion using standard radical initiators and bromine or N-bromosuccinimide (NBS) [1]. In contrast, attempting to functionalize a generic 3-methylbenzoic acid without these specific electron-withdrawing groups results in poor regioselectivity and competitive ring bromination. The specific push-pull electronic environment of CAS 106904-09-0 ensures that the benzylic position is exclusively targeted, minimizing waste and purification costs.

Evidence DimensionRegioselectivity of radical side-chain bromination
Target Compound Data>85% selective conversion to 3-bromomethyl derivative
Comparator Or BaselineUnsubstituted 3-methylbenzoic acid (mixed ring and side-chain bromination)
Quantified DifferenceExclusive side-chain activation vs. non-selective halogenation
ConditionsRadical bromination conditions (e.g., Br2/hv or NBS/AIBN) in standard solvents

High regioselectivity directly translates to higher process yields and eliminates the need for expensive chromatographic separations in bulk manufacturing.

Downstream Application Efficacy

The ultimate procurement value of CAS 106904-09-0 lies in its ability to generate Tembotrione, which exhibits a significantly broader weed control spectrum and higher crop safety margin than older triketones [1]. Herbicides derived from the 3-methyl precursor (which enables the trifluoroethoxymethyl ether linkage) show up to a 2- to 3-fold increase in post-emergence efficacy against resistant broadleaf weeds compared to Sulcotrione, which is derived from the 3-desmethyl comparator (2-chloro-4-(methylsulfonyl)benzoic acid) [1]. Procuring the 3-methyl starting material is an absolute requirement for accessing this next-generation herbicidal performance profile.

Evidence DimensionDownstream herbicidal efficacy (HPPD inhibition)
Target Compound DataPrecursor to Tembotrione (superior efficacy and crop safety)
Comparator Or Baseline2-Chloro-4-(methylsulfonyl)benzoic acid (Precursor to Sulcotrione)
Quantified Difference2- to 3-fold increase in post-emergence broadleaf weed control
ConditionsField application rates for corn crop protection

Buyers must select the 3-methyl precursor to manufacture the higher-margin, more effective Tembotrione API rather than older, off-patent alternatives.

Commercial Synthesis of Tembotrione

The primary industrial application for this compound is as the foundational building block for Tembotrione [1]. It is specifically procured by agrochemical manufacturers who require a stable, scalable intermediate for radical bromination and subsequent etherification to form the active HPPD inhibitor.

Development of Novel Triketone Herbicides

Agrochemical R&D laboratories procure this compound to explore new modifications at the 3-position [2]. By utilizing the 3-methyl group as a synthetic handle, researchers can synthesize libraries of novel 3-alkoxymethyl or 3-aminomethyl derivatives to test for improved HPPD inhibition or altered crop selectivity.

Phase-Transfer Catalysis and Bromination Optimization

Process chemistry groups utilize CAS 106904-09-0 as a benchmark substrate when optimizing phase-transfer catalyzed haloform reactions or radical bromination scale-up protocols, taking advantage of its well-characterized reactivity and distinct electronic properties [3].

XLogP3

1.7

Other CAS

106904-09-0

Wikipedia

2-Chloro-3-methyl-4-methylsulfonylbenzoic acid

Dates

Last modified: 08-16-2023

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